molecular formula C11H18O4 B022945 Pestalotin CAS No. 34565-32-7

Pestalotin

Cat. No. B022945
CAS RN: 34565-32-7
M. Wt: 214.26 g/mol
InChI Key: YFIMUDXPJZVJJO-UWVGGRQHSA-N
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Description

Pestalotin is a metabolite isolated from the phytopathogenic fungus Pestalotia cryptomeriaecola. It was discovered during a search for gibberellin synergists among microbial metabolites (Kimura, Katagiri, & Tamura, 1971).

Synthesis Analysis

The synthesis of pestalotin and its stereoisomers has been explored through various methods, including the Sharpless asymmetric epoxidation and derivatization from D-(+)-glyceraldehyde acetonide (Mori, Otsuka, & Oda, 1984). A novel synthesis approach involved partial reduction of 2-benzyloxyhexanoic acid to 2-benzyloxyhexanal and subsequent reactions (Izawa & Mukaiyama, 1978).

Molecular Structure Analysis

Pestalotin's molecular structure is characterized by its unique scaffold, which includes an olefinic proton and a methoxyl group. The compound is a derivative of 4-methoxy-5,6-dihydro-α-pyrone, based on spectroscopic data (Kimura, Katagiri, & Tamura, 1971).

Chemical Reactions and Properties

Pestalotin's chemical properties have been elucidated through the synthesis of its four possible stereoisomers and the exploration of various synthetic routes. These studies have provided insights into its reactivity and potential for chemical modification (Mori, Otsuka, & Oda, 1984).

Physical Properties Analysis

The physical properties of pestalotin, such as melting point and spectral data (IR, UV, NMR), have been determined through its initial isolation and characterization. Pestalotin exhibits specific IR absorption bands and an UV absorption maximum, contributing to its identification and analysis (Kimura, Katagiri, & Tamura, 1971).

Chemical Properties Analysis

The chemical behavior of pestalotin, including its synthesis and reactivity, highlights its potential as a gibberellin synergist and its role in the study of natural products. Various synthetic approaches have been developed to understand its structure-activity relationships and functional group interplay (Mori, Otsuka, & Oda, 1984).

Scientific Research Applications

  • Antibiotic Properties : Pestalone, a chlorinated benzophenone antibiotic derived from a marine fungus and related to pestalotin, shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (Cueto et al., 2001).

  • Enzyme Inhibition : Certain pestalotin compounds inhibit α-glucosidase in Saccharomyces cerevisiae, a property potentially useful in treating diseases like diabetes (Rivera-Chávez et al., 2015).

  • Agricultural Applications : Pestalotin has been identified as a gibberellin synergist with growth-regulating activity on rice seedlings, suggesting potential uses in agriculture (Kimura et al., 1971).

  • Phytotoxic Effects : Pestalotines A and B, derived from Pestalotiopsis sp., have shown significant inhibitory effects on the radical growth of certain weed species, indicating potential use in weed management (Zhang et al., 2008).

  • Antimicrobial and Antioxidant Activities : Pestalotiopsis fungi, which produce pestalotin, are known for their bioactive compounds with antimicrobial, antifungal, antiviral, antineoplastic, and antioxidant activities (Deshmukh et al., 2017).

  • Cytotoxicity : Certain compounds from Pestalotiopsis clavispora, related to pestalotin, exhibited strong cytotoxicity against mouse lymphoma cell lines, suggesting potential in cancer research (Hemphill et al., 2016).

Future Directions

Pestalotiopsis species, from which Pestalotin is derived, have gained attention due to their structurally complex and biologically active secondary metabolites . In the future, more effective novel medications could be investigated from these species to respond to emerging public health challenges .

properties

IUPAC Name

(2S)-2-[(1S)-1-hydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h7,9-10,12H,3-6H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIMUDXPJZVJJO-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1CC(=CC(=O)O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]([C@@H]1CC(=CC(=O)O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956075
Record name 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pestalotin

CAS RN

34565-32-7
Record name (2S)-2-((1S)-1-Hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034565327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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